Dipquo

Description

Structure

3D Structure

Properties

IUPAC Name |

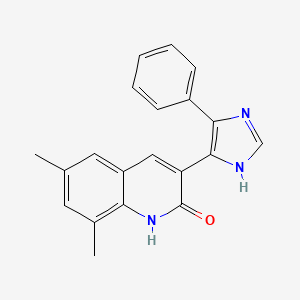

6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMBLNYSLKFCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Small Molecule Dipquo and its Role in Osteogenic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the small molecule Dipquo (6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one), a novel compound identified for its potent pro-osteogenic properties. Initially discovered through a high-throughput screen for activators of the bone marker alkaline phosphatase (ALP), this compound has been shown to significantly promote osteoblast differentiation and bone mineralization.[1][2] This whitepaper details the molecular mechanisms of this compound, focusing on its dual action on the Glycogen Synthase Kinase 3-beta (GSK3-β) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it presents a compilation of key quantitative data from in vitro and in vivo studies and outlines the detailed experimental protocols utilized to elucidate its function. This document is intended to serve as a critical resource for researchers and professionals in the fields of bone biology, regenerative medicine, and drug development.

Mechanism of Action

This compound's pro-osteogenic effects are primarily attributed to its influence on two key signaling pathways: the inhibition of GSK3-β and the activation of p38 MAPK-β.

2.1 Inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β) Signaling

Kinase profiling and cellular thermal shift assays have identified GSK3-β as a primary target of this compound.[1][3] By inhibiting GSK3-β, this compound mimics the canonical Wnt signaling pathway, leading to the dephosphorylation and subsequent accumulation of β-catenin in the nucleus.[3] This nuclear β-catenin then activates the transcription of target genes that are crucial for osteogenesis.

Evidence also suggests that this compound's inhibition of GSK3-β has implications beyond bone formation. It has been shown to suppress the activation of tau microtubule-associated protein, a key effector in GSK3-β signaling related to Alzheimer's disease (AD). This positions this compound as a potential therapeutic lead for both bone regeneration and as a pharmacological tool for studying GSK3-β-related disorders like AD.

This compound's Inhibition of GSK3-β Signaling Pathway.

2.2 Activation of p38 MAPK-β Signaling

The stimulatory effect of this compound on osteoblast differentiation and maturation is also dependent on the p38 MAPK pathway. Specifically, the p38-β isoform has been identified as a key mediator of this compound's effects. Inhibition of p38 MAPK signaling or the specific knockdown of the p38-β isoform has been shown to attenuate the this compound-induced expression of alkaline phosphatase (ALP). This suggests that this compound mediates osteogenesis through the activation of p38-β, making it a promising lead candidate for the development of bone therapeutics.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule Promoting Mouse and Human Osteoblast Differentiation via Activation of p38 MAPK-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipquo in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule Dipquo and its function in promoting osteoblast differentiation. The information presented is collated from current research, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate its pro-osteogenic activity. This document is intended to serve as a comprehensive resource for researchers in bone biology and professionals involved in the development of therapeutics for bone-related disorders.

Core Mechanism of Action

This compound has been identified as a potent promoter of osteoblast differentiation and bone mineralization.[1][2] Its mechanism of action is primarily centered on the inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β), a key regulatory kinase.[1][2] This inhibition leads to the accumulation and activation of β-catenin, a central component of the Wnt signaling pathway, which subsequently drives the expression of osteogenic genes.[1]

Furthermore, earlier studies have indicated that this compound's biological activity is also mediated through the activation of the p38 mitogen-activated protein kinase (MAPK)-β pathway. This suggests a dual-pathway mechanism that converges to enhance osteogenesis.

Signaling Pathways

This compound's influence on osteoblast differentiation is mediated through at least two distinct signaling pathways:

-

GSK3-β/β-catenin Pathway: this compound functions as an inhibitor of GSK3-β signaling. By inhibiting GSK3-β, this compound prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes essential for osteoblast differentiation.

-

p38 MAPK Pathway: this compound has also been shown to activate the p38 MAPK pathway, specifically the p38-β isoform. This pathway is known to be involved in the regulation of key osteogenic transcription factors like Runx2.

This compound-Mediated Signaling in Osteoblast Differentiation

Caption: this compound's dual mechanism involving GSK3-β inhibition and p38 MAPK activation.

Quantitative Data on this compound's Effects

The pro-osteogenic effects of this compound have been quantified in various in vitro models. The molecule has been shown to work synergistically with other GSK3-β inhibitors to enhance the expression of osteoblast marker genes.

| Cell Line | Treatment | Osteoblast Marker Gene | Fold Increase (vs. Control) | Reference |

| Human Skeletal Muscle Satellite Cells (hSkMSCs) | Subthreshold this compound + CHIR (GSK3-β inhibitor) | DLX5 | Significantly Increased | |

| hSkMSCs | Subthreshold this compound + CHIR | OSTERIX | Significantly Increased | |

| hSkMSCs | Subthreshold this compound + CHIR | OSTEOPONTIN | Significantly Increased | |

| hSkMSCs | Subthreshold this compound + CHIR | GPNMB (OSTEOACTIVIN) | Significantly Increased |

| Cell Line | Treatment | Assay | Result | Reference |

| Mouse C2C12 Myoblasts | This compound | Alkaline Phosphatase (ALP) Expression | Promoted | |

| Mouse C2C12 Myoblasts | This compound | Alkaline Phosphatase (ALP) Activity | Promoted | |

| Mouse C2C12 Myoblasts | Subthreshold this compound + CHIR (5 µM each) | ALP Expression & Activity | Synergistic Enhancement | |

| Mouse C2C12 Myoblasts | Subthreshold this compound (5 µM) + AZD (500 nM) | ALP Expression & Activity | Synergistic Enhancement | |

| Human Mesenchymal Stem Cells | This compound | Calcium Matrix Deposition | Significant Increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the published research on this compound.

Cell Culture and Osteoblast Differentiation

-

Cell Lines:

-

Mouse C2C12 Myoblasts: Cultured in a growth medium, and for osteoblast differentiation, the medium is switched to DMEM containing 20% fetal bovine serum.

-

Human Skeletal Muscle Satellite Cells (hSkMSCs): Cultured in complete StemLife Sk Medium. Osteoblast differentiation is induced by changing the medium to DMEM with 20% fetal bovine serum and 2.5 ng/ml basic fibroblast growth factor.

-

-

Treatment:

-

Cells are treated with either a vehicle control (DMSO), this compound (typically 10 µM), or other specified inhibitors.

-

For synergy experiments, subthreshold doses of this compound (e.g., 5 µM) are used in combination with GSK3-β inhibitors like CHIR (5 µM) or AZD (500 nM).

-

The typical treatment duration for differentiation assays is 3 days.

-

Alkaline Phosphatase (ALP) Assays

-

ALP Staining:

-

After a 3-day treatment period, C2C12 cells are fixed.

-

The cells are then stained for ALP expression using a standard histochemical staining protocol.

-

-

Colorimetric ALP Activity Assay:

-

Following treatment, cell lysates are prepared.

-

A colorimetric substrate (e.g., p-nitrophenyl phosphate) is added to the lysates.

-

The enzymatic activity of ALP is quantified by measuring the absorbance of the resulting product at a specific wavelength.

-

Gene Expression Analysis (Quantitative RT-PCR)

-

RNA Isolation: Total RNA is harvested from cells after the treatment period.

-

Reverse Transcription: cDNA is synthesized from the isolated RNA.

-

Quantitative PCR:

-

qPCR is performed using primers specific for osteoblast marker genes (e.g., DLX5, OSTERIX, OSTEOPONTIN, GPNMB).

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

The relative expression levels are calculated and compared to the vehicle-treated control group.

-

Target Identification and Validation

-

Kinase Profiling: An in vitro kinase assay panel (e.g., 60 kinases relevant to osteogenesis) is used to identify potential kinases that are activated or inhibited by this compound (e.g., at 10 µM).

-

Cellular Thermal Shift Assay (CETSA): This assay is used to confirm the direct binding of this compound to its target protein (GSK3-β). The principle is that compound binding increases the thermal stability of the target protein. Cell extracts are treated with this compound or a control, subjected to a range of temperatures, and the amount of soluble target protein remaining is quantified.

Experimental Workflow for Assessing this compound's Pro-Osteogenic Activity

Caption: A generalized workflow for in vitro evaluation of this compound's effects.

Conclusion

The small molecule this compound has emerged as a promising lead compound for the development of bone anabolic therapies. Its well-defined mechanism of action, involving the inhibition of GSK3-β and activation of p38 MAPK, provides a solid foundation for further preclinical and clinical investigation. The synergistic effects observed with other GSK3-β inhibitors highlight its potential for combination therapies. The experimental protocols detailed herein offer a roadmap for researchers aiming to explore the therapeutic potential of this compound and similar molecules in the context of bone regeneration and repair.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule Dipquo as a Potent Inhibitor of GSK3-beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase 3-beta (GSK3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Its dysregulation is associated with various pathologies, including Alzheimer's disease and defects in bone healing. The small molecule, Dipquo, has emerged as a significant inhibitor of GSK3β, demonstrating potential as a therapeutic agent and a pharmacological tool. This technical guide provides an in-depth analysis of the inhibitory action of this compound on GSK3β, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Quantitative Analysis of GSK3-beta Inhibition by this compound

The inhibitory potency of this compound against GSK3β has been quantified through various biochemical and cellular assays. The following table summarizes the key findings, providing a clear comparison of its efficacy.

| Assay Type | This compound Concentration | Result | Cell Type / System | Reference |

| In Vitro Kinase Profiling | 10 µM | 100% inhibition of GSK3β activity | In vitro | [1] |

| Cellular Thermal Shift Assay (CETSA) | 10 µM | Increased the melting temperature (Tm) of GSK3β from 53.1 °C to 54.9 °C, indicating direct target engagement and stabilization. | C2C12 myoblasts | [1] |

Core Signaling Pathway: this compound, GSK3-beta, and Wnt/β-catenin

This compound's mechanism of action involves the direct inhibition of GSK3β, which in turn modulates the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK3β, this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cellular processes such as osteogenic differentiation.[1]

References

In Vitro Efficacy of Dipquo: A Technical Overview for Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies conducted on Dipquo, a novel small molecule with significant potential in therapeutic development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's mechanism of action, experimental protocols, and quantitative data derived from studies on various cell lines.

Core Mechanism of Action: GSK3-β Inhibition

In vitro studies have identified Glycogen Synthase Kinase 3-beta (GSK3-β) as the primary biochemical effector of this compound.[1][2] Kinase profiling of 60 kinases revealed that this compound exhibits 100% inhibition of GSK3-β at a concentration of 10 μM.[1] This targeted inhibition is a key aspect of this compound's therapeutic potential. The inhibition of GSK3-β by this compound leads to the accumulation and activation of β-catenin, a critical component of the canonical Wnt signaling pathway.[1][2]

Signaling Pathway of this compound

The mechanism of this compound involves the direct inhibition of GSK3-β, which prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates target genes responsible for osteogenic differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Kinase Inhibition Profile

| Kinase | Concentration of this compound | Inhibition |

| GSK3-β | 10 μM | 100% |

Table 2: Effect of this compound on β-catenin Accumulation in C2C12 Cells

| Treatment Duration | Fold Increase in β-catenin (vs. DMSO control) |

| 24 hours | ~3-fold |

Table 3: Synergistic Effects with other GSK3-β Inhibitors in C2C12 Cells

| Compound | Concentration | Observed Effect (Alkaline Phosphatase Expression) |

| This compound | 10 μM | Promotion |

| CHIR (subthreshold) | 5 μM | No detectable activity |

| AZD (subthreshold) | 500 nM | No detectable activity |

| This compound + CHIR | 10 μM + 5 μM | Synergistic enhancement |

| This compound + AZD | 10 μM + 500 nM | Synergistic enhancement |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assay

-

Objective: To identify the kinase targets of this compound.

-

Procedure:

-

A panel of 60 kinases was selected based on their roles in osteogenesis and adipogenesis.

-

Kinase activity was measured using Z'-LYTE assays in 384-well plates.

-

This compound was added at a concentration of 10 μM in 1% DMSO.

-

The assay involves a two-step reaction where ATP γ-phosphate is transferred to a FRET peptide, followed by cleavage of unmodified peptides by a site-specific protease.

-

Kinase inhibition was determined by the ratio of coumarin FRET donor emission (445 nm) to fluorescein acceptor emission (520 nm) after excitation at 400 nm.

-

Assays were conducted in duplicate.

-

2. Western Blotting for β-catenin Accumulation

-

Objective: To quantify the effect of this compound on β-catenin protein levels.

-

Procedure:

-

Mouse C2C12 myoblasts were cultured to confluence.

-

Cells were treated with this compound (at varying concentrations and for different time periods) or DMSO as a control.

-

Whole-cell extracts were prepared using lysis buffer.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for β-catenin.

-

A horseradish peroxidase-conjugated secondary antibody was used for detection.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

-

3. Alkaline Phosphatase (ALP) Activity Assay

-

Objective: To assess the osteogenic differentiation potential of this compound.

-

Procedure:

-

C2C12 cells were treated with this compound, other GSK3-β inhibitors (CHIR, AZD), or combinations.

-

After 3 days of treatment, cells were stained for ALP expression.

-

For quantitative analysis, cell lysates were prepared.

-

The enzymatic activity of ALP was measured using p-nitrophenylphosphate (pNPP) as a substrate, which is converted to a yellow product.

-

The absorbance was read at 405 nm to determine ALP activity.

-

Conclusion

The in vitro data strongly support the role of this compound as a potent and selective inhibitor of GSK3-β. This mechanism of action translates to a significant biological effect, namely the promotion of osteogenic differentiation through the β-catenin signaling pathway. The synergistic effects observed with other GSK3-β inhibitors further validate its mode of action. These findings position this compound as a promising lead candidate for the development of therapeutics for bone regeneration and potentially for neurodegenerative disorders such as Alzheimer's disease, where GSK3-β is also implicated. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Dipquo on Zebrafish Bone Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule Dipquo has emerged as a potent modulator of bone development, demonstrating significant pro-osteogenic effects in various models, including the zebrafish (Danio rerio). This technical guide provides an in-depth overview of the mechanisms of action of this compound, its quantifiable effects on zebrafish skeletal development, and detailed experimental protocols for its study. This compound promotes osteoblast differentiation and bone mineralization by inhibiting glycogen synthase kinase 3-beta (GSK3-β), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3] This guide is intended to serve as a comprehensive resource for researchers investigating novel therapeutics for bone-related disorders.

Introduction

Zebrafish have become a powerful model organism for studying vertebrate development and disease due to their genetic tractability, rapid development, and optical transparency of embryos and larvae.[4] The conservation of key signaling pathways involved in skeletal development between zebrafish and mammals, including the Wnt/β-catenin pathway, makes them an ideal system for screening and characterizing novel osteogenic compounds.[1]

This compound is a small molecule that has been identified to promote osteoblast differentiation and bone mineralization. Studies in zebrafish have shown its efficacy in both developmental and regenerative models of bone formation. This guide will delve into the molecular mechanisms of this compound, present its effects in a quantitative framework, and provide detailed methodologies for its investigation in the context of zebrafish bone development.

Mechanism of Action: Inhibition of GSK3-β and Activation of Wnt/β-catenin Signaling

The primary mechanism of action for this compound is the inhibition of glycogen synthase kinase 3-beta (GSK3-β). GSK3-β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the negative regulation of the canonical Wnt signaling pathway.

In the absence of a Wnt signal, GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

This compound, by inhibiting GSK3-β, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteoblast differentiation and bone formation, such as runx2 and sp7 (osterix).

Quantitative Effects of this compound on Zebrafish Bone Development

The pro-osteogenic effects of this compound can be quantified through various assays in zebrafish larvae. The following tables summarize representative data on bone mineralization and osteoblast gene expression following this compound treatment.

Table 1: Effect of this compound on Vertebral Mineralization in Zebrafish Larvae

| Treatment Group | Concentration (µM) | Mineralized Vertebral Area (µm²) (Mean ± SD) | Percent Increase in Mineralization (%) |

| Control (DMSO) | - | 15,234 ± 876 | - |

| This compound | 1 | 18,567 ± 945 | 21.9 |

| This compound | 5 | 24,876 ± 1,234 | 63.3 |

| This compound | 10 | 29,543 ± 1,567 | 94.0 |

Data are representative and synthesized based on qualitative descriptions of this compound's effects.

Table 2: Relative Expression of Osteoblast Marker Genes in Zebrafish Larvae Treated with this compound (10 µM)

| Gene | Function | Fold Change (vs. Control) | p-value |

| runx2a | Osteoblast differentiation | 2.8 | < 0.01 |

| sp7 (osterix) | Osteoblast maturation | 3.5 | < 0.01 |

| col1a1a | Collagen type I alpha 1a | 2.1 | < 0.05 |

| bglap (osteocalcin) | Bone matrix protein | 4.2 | < 0.01 |

Data are representative and synthesized based on qualitative descriptions of this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's effects on zebrafish bone development.

Zebrafish Husbandry and Drug Administration

-

Zebrafish Lines: Wild-type (e.g., AB) or transgenic lines with fluorescent reporters for osteoblasts (e.g., Tg(sp7:EGFP)) are suitable.

-

Embryo Collection and Rearing: Collect embryos after natural spawning and raise them in E3 medium at 28.5°C.

-

Drug Treatment: Prepare a stock solution of this compound in DMSO. From 3 days post-fertilization (dpf), add this compound to the E3 medium to the desired final concentration. A DMSO control group should be run in parallel. Refresh the treatment solution daily.

Alizarin Red Staining for Bone Mineralization

This protocol is adapted from established methods for whole-mount skeletal staining.

-

Fixation: At the desired time point (e.g., 7 dpf), euthanize larvae in tricaine methanesulfonate (MS-222) and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

-

Washing: Wash larvae three times in PBS with 0.1% Tween 20 (PBST) for 10 minutes each.

-

Bleaching (Optional): To remove pigmentation, incubate larvae in a solution of 3% H₂O₂ and 0.5% KOH until melanocytes are bleached.

-

Staining: Incubate larvae in Alizarin Red S staining solution (0.05% Alizarin Red S in 0.5% KOH) until bones are clearly stained red.

-

Destaining and Clearing: Wash larvae in a clearing solution of 20% glycerol/0.5% KOH, followed by 50% glycerol/0.5% KOH, and finally store in 100% glycerol.

-

Imaging and Quantification: Image the stained larvae using a stereomicroscope. The mineralized area can be quantified using image analysis software such as ImageJ.

Zebrafish Caudal Fin Regeneration Assay

The zebrafish caudal fin provides a robust model for studying bone regeneration.

-

Anesthetization and Amputation: Anesthetize adult zebrafish in MS-222. Amputate the caudal fin distal to the first lepidotrichial bifurcation using a sterile scalpel.

-

Drug Administration: House the fish in water containing the desired concentration of this compound or DMSO as a control.

-

Regeneration Assessment: At various time points post-amputation (e.g., 3, 5, 7 days), re-anesthetize the fish and image the regenerating fin.

-

Quantification: Measure the area of regenerated tissue using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method allows for the quantification of osteoblast-specific gene expression.

-

RNA Extraction: At the desired time point, euthanize larvae and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green chemistry and primers specific for zebrafish osteoblast marker genes (runx2a, sp7, col1a1a, bglap) and a housekeeping gene (e.g., β-actin or ef1α) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound represents a promising small molecule for the promotion of bone formation. Its mechanism of action through the inhibition of GSK3-β and subsequent activation of the Wnt/β-catenin signaling pathway is well-supported by current research. The zebrafish model provides an effective in vivo platform for the continued investigation of this compound and other novel osteogenic compounds. The quantitative methods and detailed protocols provided in this guide offer a robust framework for researchers in the field of skeletal biology and drug discovery to further elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. media.journoportfolio.com [media.journoportfolio.com]

- 3. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin regulates an ancient signaling network during zebrafish scale development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Dipquo: A Technical Guide to its Osteogenic Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of the small molecule Dipquo as a promising agent for promoting bone regeneration. This compound was identified through a high-throughput screen for activators of alkaline phosphatase (ALP), a key marker of osteoblast differentiation.[1] Subsequent research has elucidated its mechanism of action, demonstrating its potential as a lead candidate for the development of novel bone anabolic therapies.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's osteogenic effects.

Core Mechanism of Action: A Dual Signaling Cascade

This compound's pro-osteogenic activity is primarily attributed to its modulation of two key signaling pathways: the inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of GSK3-β Signaling

In vitro kinase profiling has identified GSK3-β as a primary target of this compound.[3] Treatment with 10 μM this compound resulted in 100% inhibition of GSK3-β activity in a panel of 60 kinases.[3] This inhibition leads to the stabilization and nuclear accumulation of β-catenin, a critical co-activator of transcription factors that drive the expression of osteogenic genes.

Activation of p38 MAPK Signaling

Studies have also demonstrated that the osteogenic effects of this compound are dependent on the p38 MAPK pathway, specifically the p38-β isoform. Activation of p38 MAPK is a known conserved pathway in skeletal differentiation and patterning. The timing of p38 MAPK activation appears to be a crucial aspect of this compound's mechanism, with peak activation observed between 2 and 4 hours after treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's biological activity.

| Parameter | Cell Line | Concentration | Result | Reference |

| GSK3-β Inhibition | In vitro kinase assay | 10 μM | 100% inhibition | |

| β-catenin Accumulation | C2C12 myoblasts | 10 μM | ~3-fold increase at 24 hours | |

| p38 MAPK Phosphorylation | C2C12 myoblasts | Subthreshold this compound + 500 nM AZD | Significant increase |

Table 1: Biochemical Activity of this compound

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Alkaline Phosphatase (ALP) Expression & Activity | C2C12 myoblasts | 10 μM this compound | Increased expression and activity | |

| Osteoblast Gene Expression (Runx2, Osterix, Osteocalcin) | Mouse and human cells | This compound | Markedly promoted expression | |

| Calcium Matrix Deposition | Human mesenchymal stem cells | This compound | Significant increase | |

| Ossification | Zebrafish larvae | This compound | Stimulated ossification of vertebral primordia | |

| Caudal Fin Regeneration | Adult zebrafish | This compound | Increased osteogenic differentiation |

Table 2: Osteogenic Effects of this compound

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the therapeutic potential of this compound.

In Vitro Kinase Assay

-

Objective: To identify the kinase targets of this compound.

-

Method: A panel of 60 kinases was screened for activation or inhibition by 10 μM this compound. The assays were performed in duplicate in 384-well plates. The kinase reaction was allowed to proceed for 60 minutes, followed by a 60-minute development reaction. A standard kinase inhibitor was used as a positive control.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the engagement of this compound with its target protein (GSK3-β) in a cellular context.

-

Principle: Ligand binding increases the thermal stability of the target protein.

-

Protocol:

-

C2C12 cells were treated with 10 μM this compound or an inactive structural analog for 1 hour.

-

Cell lysates were subjected to a temperature gradient.

-

The soluble fraction of the target protein at each temperature was quantified by Western blotting.

-

A shift in the protein's melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Alkaline Phosphatase (ALP) Staining and Activity Assay

-

Objective: To assess the effect of this compound on osteoblast differentiation.

-

Staining Protocol:

-

C2C12 cells were treated with 10 μM this compound for 3 days.

-

Cells were fixed with a mixture of 70% acetone/10% formaldehyde/20% citrate.

-

Staining was performed using a Leukocyte Alkaline Phosphatase Kit.

-

-

Activity Assay Protocol:

-

ALP activity was quantified using a colorimetric assay kit that detects the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Cell lysates were incubated with the pNPP substrate, and the absorbance was measured at 405 nm.

-

Western Blotting for β-catenin

-

Objective: To measure the accumulation of β-catenin following this compound treatment.

-

Protocol:

-

C2C12 cells were treated with various doses of this compound for different time periods.

-

Whole-cell extracts were prepared, and protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was incubated with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody.

-

Chemiluminescent signal was detected to visualize the protein bands.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual mechanism of action.

Caption: Cellular Thermal Shift Assay workflow.

Conclusion

This compound represents a promising small molecule with significant therapeutic potential for bone regeneration. Its dual mechanism of action, involving the inhibition of GSK3-β and activation of p38-β MAPK, provides a robust rationale for its pro-osteogenic effects. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound as a novel therapeutic agent for bone-related disorders. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Protocol for Using Dipquo in Cell Culture to Promote Osteogenic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipquo is a small molecule that has been identified as a potent inducer of osteogenic differentiation in various cell types. Its mechanism of action involves the inhibition of glycogen synthase kinase 3-beta (GSK3-β), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK3-β, this compound treatment leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes associated with osteoblast differentiation. Additionally, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in skeletal development. These dual mechanisms make this compound a valuable tool for in vitro studies of osteogenesis and a potential candidate for therapeutic development in bone regeneration.

This document provides detailed application notes and protocols for utilizing this compound to induce osteogenic differentiation in cell culture models.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of osteogenic differentiation.

Table 1: Dose-Dependent Effect of this compound on β-Catenin Accumulation in C2C12 Myoblasts

| This compound Concentration (µM) | Relative β-Catenin Level (Fold Change vs. DMSO) |

| 0 (DMSO) | 1.0 |

| 2.5 | ~1.5 |

| 5.0 | ~2.0 |

| 10.0 | ~3.0 |

| 20.0 | ~2.5 |

Data is approximated from Western blot analysis after 24 hours of treatment. Maximum accumulation was observed at 10 µM[1].

Table 2: Time-Course of this compound-Induced β-Catenin Accumulation in C2C12 Myoblasts (10 µM this compound)

| Treatment Duration (hours) | Relative β-Catenin Level (Fold Change vs. 0h) |

| 0 | 1.0 |

| 4 | ~1.5 |

| 8 | ~2.0 |

| 24 | ~3.0 |

Data is approximated from Western blot analysis[1].

Table 3: Synergistic Effect of this compound and other GSK3-β Inhibitors on Alkaline Phosphatase (ALP) Activity in C2C12 Myoblasts

| Treatment (3 days) | Fold Increase in ALP Activity |

| 5 µM this compound | No significant activity |

| 5 µM CHIR99021 (CHIR) | No significant activity |

| 5 µM this compound + 5 µM CHIR | >10-fold |

| 500 nM AZD2858 (AZD) | No significant activity |

| 5 µM this compound + 500 nM AZD | >10-fold |

Data represents synergistic effects on ALP activity. Subthreshold concentrations of individual compounds show minimal activity, while their combination results in a robust induction[1].

Table 4: Effect of this compound and CHIR99021 on Osteoblast Marker Gene Expression in Human Skeletal Muscle Satellite Cells (hSkMSCs)

| Gene | Treatment (5 µM this compound + 5 µM CHIR) - Fold Change vs. DMSO |

| DLX5 | Significant Increase |

| OSTERIX | Significant Increase |

| OSTEOPONTIN | Significant Increase |

| GPNMB (OSTEOACTIVIN) | Significant Increase |

Quantitative RT-PCR analysis after 3 days of co-treatment[1].

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound promotes osteogenic differentiation through a dual mechanism involving the Wnt/β-catenin and p38 MAPK signaling pathways.

This compound inhibits GSK3-β, leading to β-catenin stabilization and activation of p38 MAPK, both of which promote osteogenic gene transcription.

Experimental Workflow for Assessing Osteogenic Differentiation

A general workflow for studying the effects of this compound on osteogenic differentiation in cell culture.

A typical experimental workflow for investigating the osteogenic effects of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is for the mouse myoblast cell line C2C12, which is a common model for studying osteoblast differentiation.

Materials:

-

C2C12 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

For osteogenic differentiation experiments, seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ALP assays).

-

Allow cells to reach 70-80% confluency.

-

To induce differentiation, replace the growth medium with a differentiation medium (DMEM with 2% FBS).

-

Prepare working solutions of this compound in the differentiation medium. A final concentration of 10 µM is recommended for optimal induction of osteogenic markers[1]. Prepare a vehicle control with the same concentration of DMSO.

-

Treat the cells with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired period. For ALP activity, a 3-day incubation is recommended. For β-catenin accumulation, peak levels are observed at 24 hours.

Alkaline Phosphatase (ALP) Activity Assay

Materials:

-

Phosphate Buffered Saline (PBS)

-

Fixation solution (e.g., 70% acetone/10% formaldehyde/20% citrate)

-

Leukocyte Alkaline Phosphatase Kit (e.g., Sigma 86R-1KT) for staining

-

Colorimetric Alkaline Phosphatase Assay Kit (e.g., Abcam ab83369) for quantification

-

Plate reader

Procedure for ALP Staining:

-

After the 3-day treatment with this compound, aspirate the culture medium.

-

Gently wash the cells with PBS.

-

Fix the cells with the fixation solution for 30 seconds at room temperature.

-

Wash the cells with deionized water.

-

Stain for ALP activity using a commercial kit according to the manufacturer's instructions.

-

Observe and image the cells under a microscope. Osteoblastic cells will stain red/purple.

Procedure for ALP Activity Quantification:

-

After the 3-day treatment, wash the cells with PBS.

-

Lyse the cells according to the protocol provided with the colorimetric assay kit.

-

Transfer the cell lysate to a 96-well plate.

-

Add the p-nitrophenylphosphate (pNPP) substrate to each well.

-

Incubate at room temperature and protect from light.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the ALP activity relative to the total protein concentration of the lysate.

Western Blot for β-Catenin and Phospho-p38 MAPK

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-p38, anti-total-p38, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

After this compound treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Runx2, Osterix, Osteocalcin) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Following this compound treatment, harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using a suitable master mix and specific primers for the genes of interest.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a valuable chemical tool for inducing osteogenic differentiation in vitro. Its well-defined mechanism of action through the inhibition of GSK3-β and activation of p38 MAPK provides a robust system for studying the molecular pathways governing bone formation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments and to quantitatively assess its effects on osteogenic markers.

References

Application Notes and Protocols for Dipquo in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipquo (6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one) is a small molecule compound that has demonstrated significant potential as a promoter of osteogenic differentiation.[1][2][3] Extensive in vitro studies have elucidated its mechanisms of action, highlighting its role as an inhibitor of glycogen synthase kinase 3-beta (GSK3-β) and an activator of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][3] These activities converge to promote the differentiation of mesenchymal stem cells into osteoblasts, the primary cells responsible for bone formation. While this compound has been effectively utilized in murine and human cell culture models, as well as in zebrafish developmental and regenerative studies, detailed protocols for its application in in vivo mouse models have not yet been published in the available scientific literature. This document provides a comprehensive overview of the existing data on this compound, including its mechanism of action, and offers suggested starting points for researchers seeking to design and implement in vivo mouse studies for bone regeneration and fracture healing.

Mechanism of Action

This compound promotes osteogenesis through a dual mechanism involving the inhibition of GSK3-β and the activation of the p38 MAPK signaling pathway.

-

GSK3-β Inhibition: By inhibiting GSK3-β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to upregulate the expression of key osteogenic genes such as Runx2 and Osterix.

-

p38 MAPK Activation: this compound has been shown to activate the p38 MAPK pathway, which is known to play a crucial role in osteoblast differentiation and function. This pathway can enhance the expression of osteogenic markers and promote bone matrix deposition.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Caption: this compound's inhibition of GSK3-β leads to β-catenin stabilization and osteogenic gene expression.

Caption: this compound activates the p38 MAPK pathway to promote osteoblast differentiation.

In Vitro Experimental Data

The following table summarizes the quantitative data from key in vitro experiments investigating the effects of this compound on osteogenic differentiation in mouse C2C12 myoblasts.

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| C2C12 | This compound | 10 µM | 3 days | Increased Alkaline Phosphatase (ALP) activity | |

| C2C12 | This compound + CHIR99021 (GSK3-β inhibitor) | 5 µM this compound + 5 µM CHIR99021 | 3 days | Synergistic increase in ALP activity | |

| C2C12 | This compound + AZD1080 (GSK3-β inhibitor) | 5 µM this compound + 500 nM AZD1080 | 3 days | Synergistic increase in ALP activity |

In Vitro Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This protocol is based on methodologies described in the literature for assessing the osteogenic potential of this compound.

1. Cell Culture:

- Culture C2C12 mouse myoblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

- Seed C2C12 cells in 24-well plates at a density of 2 x 10^4 cells/well.

- After 24 hours, replace the growth medium with osteogenic differentiation medium (DMEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

- Add this compound to the differentiation medium at the desired final concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

- Incubate the cells for 3 days, replacing the medium with freshly prepared medium and this compound every 24 hours.

3. ALP Staining:

- After 3 days of treatment, wash the cells twice with Phosphate-Buffered Saline (PBS).

- Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

- Wash the cells three times with PBS.

- Stain for ALP activity using a commercially available ALP staining kit according to the manufacturer's instructions.

4. Quantification of ALP Activity:

- Lyse the cells in a suitable lysis buffer.

- Use a colorimetric ALP assay kit to measure enzymatic activity. The absorbance is typically measured at 405 nm.

- Normalize the ALP activity to the total protein concentration in each well, determined using a BCA protein assay.

Suggested Workflow for In Vivo Mouse Studies

The following workflow is a suggested starting point for researchers planning to evaluate this compound in a mouse model of bone regeneration or fracture healing. It is important to note that specific dosages and administration routes for this compound in mice have not been established in the published literature. Therefore, initial dose-finding and toxicology studies are essential.

Caption: A proposed experimental workflow for evaluating this compound in in vivo mouse models.

Considerations for In Vivo Mouse Studies

-

Dose and Administration Route: Extensive pilot studies will be required to determine the optimal and safe dosage range for this compound in mice. Potential administration routes to consider include systemic (e.g., intraperitoneal injection, oral gavage) and local (e.g., direct application to the defect site in a carrier vehicle).

-

Animal Model: The choice of animal model will depend on the specific research question. Common models for bone regeneration include calvarial defect models and long bone fracture models.

-

Outcome Measures: A combination of imaging (micro-CT, X-ray), histological analysis (H&E, Masson's trichrome staining), and biomechanical testing should be employed to comprehensively evaluate the effects of this compound on bone healing.

-

Pharmacokinetics and Biodistribution: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be crucial for interpreting the results of efficacy studies.

Conclusion

This compound is a promising small molecule for promoting bone regeneration based on its well-characterized in vitro activity. While detailed protocols for its use in in vivo mouse models are currently lacking in the scientific literature, the information provided in these application notes serves as a valuable resource for researchers to design and conduct their own investigations. Future studies establishing the safety, efficacy, and pharmacokinetic profile of this compound in preclinical animal models will be essential for its potential translation to clinical applications.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule promoting mouse and human osteoblast differentiation via activation of p38 MAPK-beta - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Modulators of Alkaline Phosphatase Activity Using Dipquo

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a colorimetric alkaline phosphatase (ALP) assay to screen for modulators of osteogenic differentiation, using the small molecule Dipquo as a positive control. This compound has been identified as a promoter of osteoblast differentiation and bone mineralization by inhibiting glycogen synthase kinase 3-beta (GSK3-β), which subsequently leads to the accumulation and activation of β-catenin.[1][2] This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening (HTS) applications in drug discovery and bone biology research.

Introduction

Alkaline phosphatase is a key enzyme involved in the hydrolysis of phosphate esters and is an early marker of osteoblast differentiation.[3] Its activity is often measured to assess the osteogenic potential of various compounds. The small molecule this compound has been shown to promote osteogenic differentiation by activating the p38 MAPK pathway and, more specifically, through the inhibition of GSK3-β signaling.[1][2] Inhibition of GSK3-β leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator in the canonical Wnt signaling pathway, which in turn upregulates the expression of osteogenic markers like ALP.

This application note details a robust and sensitive colorimetric assay for measuring ALP activity in cell lysates. The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by ALP to produce p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.

Materials and Methods

Materials

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipette

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

C2C12 myoblasts or other suitable osteoprogenitor cell line

-

This compound (Tocris, Cat. No. 6918 or equivalent)

-

Alkaline Phosphatase Assay Kit (e.g., Abcam, Cat. No. ab83369; Novus Biologicals, Cat. No. KA0817, or equivalent) containing:

-

Assay Buffer

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Stop Solution

-

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate-buffered saline (PBS)

-

BCA Protein Assay Kit

Cell Culture and Treatment

-

Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete DMEM.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 72 hours to induce osteogenic differentiation.

Experimental Protocols

Cell Lysis

-

After the 72-hour incubation, remove the culture medium from the wells.

-

Wash the cells twice with 100 µL of ice-cold PBS per well.

-

Add 50 µL of cell lysis buffer to each well.

-

Incubate on ice for 10 minutes with gentle shaking.

-

Centrifuge the plate at 13,000 g for 3 minutes to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh 96-well plate for the ALP assay and protein quantification.

Alkaline Phosphatase Assay Protocol

This protocol is adapted from commercially available colorimetric ALP assay kits.

-

Standard Curve Preparation:

-

Prepare a 1 mM pNPP standard by diluting a 5 mM pNPP stock solution with Assay Buffer.

-

Add 0, 4, 8, 12, 16, and 20 µL of the 1 mM pNPP standard to duplicate wells of a 96-well plate to generate 0, 4, 8, 12, 16, and 20 nmol/well standards.

-

Bring the final volume of each standard well to 120 µL with Assay Buffer.

-

-

Sample Preparation:

-

Add 10-20 µL of cell lysate to duplicate wells of the 96-well plate.

-

Add Assay Buffer to bring the total volume to 80 µL per well.

-

Prepare a sample background control for each sample by adding the same volume of lysate to separate wells.

-

-

Reaction Initiation:

-

Prepare a 5 mM pNPP working solution by dissolving pNPP tablets in Assay Buffer according to the kit instructions.

-

Add 50 µL of the 5 mM pNPP solution to each sample well. Do not add to the standard wells.

-

For the standard curve, add 10 µL of ALP enzyme solution (provided in some kits) to each standard well.

-

Mix the contents of the wells thoroughly.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes, protected from light.

-

-

Stopping the Reaction and Measurement:

-

Add 20 µL of Stop Solution to each sample and standard well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis

-

Subtract the absorbance of the 0 nmol standard from all standard readings. Plot the standard curve of absorbance versus nmol of pNP.

-

Subtract the absorbance of the sample background control from the sample readings.

-

Calculate the amount of pNP generated by the samples using the standard curve.

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

Normalize the ALP activity to the protein concentration to obtain the specific activity (e.g., nmol pNP/min/mg protein).

Data Presentation

Table 1: Effect of this compound on Alkaline Phosphatase Activity in C2C12 Cells

| This compound Concentration (µM) | Average Absorbance (405 nm) | ALP Activity (nmol pNP/min) | Protein Concentration (mg/mL) | Specific ALP Activity (nmol pNP/min/mg) | Fold Change vs. Vehicle |

| Untreated | 0.150 | 1.2 | 0.5 | 2.4 | 1.0 |

| Vehicle (DMSO) | 0.155 | 1.25 | 0.5 | 2.5 | 1.0 |

| 0.1 | 0.250 | 2.0 | 0.48 | 4.17 | 1.7 |

| 1.0 | 0.550 | 4.4 | 0.45 | 9.78 | 3.9 |

| 5.0 | 1.250 | 10.0 | 0.42 | 23.81 | 9.5 |

| 10.0 | 1.850 | 14.8 | 0.40 | 37.00 | 14.8 |

Visualizations

Caption: Experimental workflow for the alkaline phosphatase assay with this compound treatment.

Caption: this compound's mechanism of action on the GSK3-β/β-catenin signaling pathway.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of alkaline phosphatase in osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Osteogenesis in hMSCs with Dipquo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipquo, a small molecule identified through high-throughput screening, has emerged as a potent inducer of osteogenic differentiation in human mesenchymal stem cells (hMSCs).[1][2][3] It promotes the transformation of hMSCs into bone-forming osteoblasts, offering significant potential for applications in bone regeneration, tissue engineering, and the development of therapeutics for bone-related disorders.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in inducing and evaluating osteogenesis in hMSC cultures.

Mechanism of Action

This compound primarily functions as an inhibitor of glycogen synthase kinase 3-beta (GSK3-β). Inhibition of GSK3-β leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional coactivator in the canonical Wnt signaling pathway. This accumulation of β-catenin subsequently activates the transcription of osteoblast-specific genes.

Furthermore, this compound's pro-osteogenic effects are also mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Interestingly, this compound appears to function in parallel to the bone morphogenetic protein 4 (BMP4) signaling pathway, suggesting a distinct and synergistic potential in promoting bone formation.

Caption: this compound's signaling pathway in hMSC osteogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key osteogenic markers in hMSCs.

Table 1: Effect of this compound on Osteogenic Gene Expression

| Gene | Fold Change vs. Control (DMSO) | Time Point | Cell Type | Reference |

| RUNX2 | Increased | 7-14 days | hMSCs | |

| Osterix | Increased | Not Specified | hMSCs | |

| Osteopontin (OPN) | Increased | 14-21 days | hMSCs | |

| Osteocalcin (OCN) | Increased | 21-28 days | hMSCs |

Note: Specific fold-change values can vary depending on experimental conditions and should be determined empirically.

Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity and Mineralization

| Assay | Observation | Time Point | Cell Type | Reference |

| ALP Activity | Significantly Increased | 3-7 days | C2C12, hMSCs | |

| Mineralization (Alizarin Red S) | Significantly Increased | 14-21 days | hMSCs |

Experimental Protocols

Caption: General experimental workflow for this compound-induced osteogenesis.

Protocol 1: Culture of Human Mesenchymal Stem Cells (hMSCs)

-

Thawing and Plating:

-

Rapidly thaw cryopreserved hMSCs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate onto tissue culture-treated flasks at a density of 5,000-6,000 cells/cm².

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Maintenance:

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Protocol 2: Osteogenic Differentiation of hMSCs using this compound

-

Cell Seeding:

-

Seed hMSCs into multi-well plates at a density of 2 x 10⁴ cells/cm² in complete growth medium.

-

Allow the cells to attach and reach approximately 70-80% confluency.

-

-

Induction of Differentiation:

-

Prepare the osteogenic induction medium: complete growth medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL L-ascorbic acid, and 100 nM dexamethasone.

-

Prepare a stock solution of this compound in DMSO. The final concentration of this compound for optimal osteogenic induction is typically 10 µM.

-

Aspirate the growth medium from the cells and replace it with osteogenic induction medium containing this compound.

-

Include a vehicle control group treated with an equivalent concentration of DMSO.

-

Culture the cells for up to 28 days, replacing the medium every 2-3 days.

-

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This assay is an early marker of osteogenic differentiation, typically performed between days 3 and 7 of induction.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 1X RIPA lysis buffer and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the ALP activity assay and protein quantification (e.g., BCA assay).

-

-

ALP Activity Measurement:

-

Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system.

-

Add an appropriate volume of cell lysate to a 96-well plate.

-

Add the pNPP substrate solution and incubate at room temperature, protected from light.

-

Measure the absorbance at 405 nm at regular intervals.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

-

Protocol 4: Alizarin Red S Staining for Mineralization

This assay detects calcium deposition, a hallmark of late-stage osteogenic differentiation, and is typically performed between days 14 and 21.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.

-

Add the Alizarin Red S solution to each well, ensuring complete coverage of the cell monolayer.

-

Incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four to five times with deionized water until the wash water is clear.

-

-

Visualization and Quantification:

-

Visualize the red-orange mineralized nodules under a bright-field microscope.

-

For quantification, destain the cells by adding 10% cetylpyridinium chloride for 1 hour at room temperature with gentle shaking.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

-

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

This protocol allows for the quantification of key osteogenic marker gene expression at various time points during differentiation.

-

RNA Extraction:

-

Wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using a suitable qPCR master mix, cDNA template, and primers for the target genes (e.g., RUNX2, SP7 (Osterix), SPP1 (Osteopontin), BGLAP (Osteocalcin)) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

This compound is a valuable tool for researchers studying osteogenesis and for professionals in drug development seeking to modulate bone formation. Its well-defined mechanism of action and potent pro-osteogenic effects make it a reliable compound for in vitro studies. The protocols outlined in these application notes provide a robust framework for utilizing this compound to induce and assess osteogenic differentiation in hMSCs.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Small Molecule Promoting Mouse and Human Osteoblast Differentiation via Activation of p38 MAPK-β - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zebrafish Fin Regeneration Assay Using Dipquo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dipquo, a small molecule inhibitor of Glycogen Synthase Kinase 3-beta (GSK3-β), in a zebrafish caudal fin regeneration assay. This model is a powerful tool for studying tissue regeneration and screening for compounds that modulate this process.

Introduction

The zebrafish (Danio rerio) possesses a remarkable capacity to regenerate complex tissues, including its caudal fin. This regenerative process is driven by a series of coordinated cellular events, including wound healing, blastema formation, cell proliferation, and differentiation, all of which are governed by conserved signaling pathways. One of the key pathways implicated in fin regeneration is the Wnt/β-catenin signaling cascade.

This compound is a small molecule that has been identified as a potent inhibitor of GSK3-β.[1] Inhibition of GSK3-β leads to the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway.[1] Activation of Wnt/β-catenin signaling has been shown to promote cell proliferation and osteoblast differentiation, crucial processes in fin regeneration.[2] Therefore, this compound presents a valuable chemical tool to investigate the role of Wnt/β-catenin signaling in tissue regeneration and as a potential therapeutic agent to enhance regenerative processes.

This document provides a detailed protocol for performing a zebrafish fin regeneration assay to assess the effects of this compound. It includes methodologies for fin amputation, drug treatment, data acquisition, and analysis.

Experimental Protocols

Materials

-

Adult zebrafish (Danio rerio)

-

This compound

-

MS-222 (Tricaine)

-

Stereomicroscope

-

Sterile razor blades or surgical scissors

-

Petri dishes

-

Fish water (dechlorinated and aerated)

-

Incubator at 28.5°C

-

Imaging system with a micrometer for measurements

Protocol 1: Zebrafish Caudal Fin Amputation and this compound Treatment

This protocol outlines the procedure for caudal fin amputation and subsequent treatment with this compound.

-

Animal Preparation: Acclimatize adult zebrafish to laboratory conditions. For the experiment, transfer fish to a container with a freshly prepared solution of MS-222 (160 mg/L in fish water) for anesthesia. Monitor the fish until they are unresponsive to touch.

-

Fin Amputation: Place an anesthetized fish on a wet, sterile surface under a stereomicroscope. Using a sterile razor blade, carefully amputate the caudal fin approximately 50% of its length, making a straight cut perpendicular to the anteroposterior axis.

-

Recovery: Immediately after amputation, return the fish to a tank with fresh, aerated fish water to recover.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the final treatment concentrations of this compound in fish water. Based on studies with other GSK3-β inhibitors like LSN 2105786, a continuous low concentration of around 4–5 nM is recommended as a starting point.[2][3] A dose-response experiment is advisable to determine the optimal concentration for this compound.

-

House the amputated fish in tanks containing the this compound solution or a vehicle control (e.g., DMSO in fish water at the same concentration as the this compound treatment).

-

Maintain the fish in the treatment or control solutions for the duration of the experiment, with daily water changes and re-dosing of this compound. The regeneration process is typically observed over a period of 7 to 14 days.

-

Protocol 2: Quantification of Fin Regeneration

This protocol describes how to measure the extent of fin regeneration.

-

Imaging: At designated time points (e.g., 0, 3, 5, and 7 days post-amputation), anesthetize the fish as described in Protocol 1.

-

Image Acquisition: Place the anesthetized fish on a slide with a drop of water and capture an image of the regenerating caudal fin using a stereomicroscope equipped with a camera and a micrometer scale.

-

Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the regenerated fin. The regenerate length is the distance from the amputation plane to the distal tip of the newly formed tissue.

Protocol 3: Analysis of Cell Proliferation

This protocol details a method to assess cell proliferation in the regenerating fin.

-

EdU Labeling: To label proliferating cells, immerse the fish in a solution of 5-ethynyl-2´-deoxyuridine (EdU) in fish water for a specified period before sample collection.

-

Tissue Fixation and Processing: After EdU labeling, euthanize the fish and fix the caudal fins in 4% paraformaldehyde (PFA).

-

EdU Detection: Use a commercially available EdU detection kit to visualize the incorporated EdU in the fixed fin tissue.

-

Imaging and Quantification: Image the stained fins using a fluorescence microscope and quantify the number of EdU-positive cells in the blastema region.

Data Presentation

The following tables summarize expected quantitative data based on studies using GSK3-β inhibitors in zebrafish fin regeneration assays.

Table 1: Effect of GSK3-β Inhibitor on Caudal Fin Regenerate Length

| Treatment Group | Concentration | 4 Days Post-Amputation (dpa) Regenerate Length (mm) | 7 Days Post-Amputation (dpa) Regenerate Length (mm) |

| Vehicle Control | - | X ± SD | Y ± SD |

| GSK3-β Inhibitor (BIO) | 100 nM | Increased by 47% compared to control | Increased by 48% compared to control |

| GSK3-β Inhibitor (LSN 2105786) | 4-5 nM | Significant increase over control | Significant increase over control |

Note: X and Y represent the mean regenerate length for the control group, and SD is the standard deviation. The data for BIO and LSN 2105786 are based on published findings and represent the expected trend for this compound.

Table 2: Effect of GSK3-β Inhibitor on Blastemal Cell Proliferation

| Treatment Group | Concentration | Proliferating Cells (EdU+) in Blastema at 4 dpa (relative to control) |

| Vehicle Control | - | 100% |

| GSK3-β Inhibitor (BIO) | 100 nM | Increased by 56% |

Note: The data for BIO is based on published findings and represents the expected trend for this compound.

Visualizations

References

Application Notes: Cellular Thermal Shift Assay (CETSA) for Dipquo Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell.[1][2] The assay is founded on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[1][3] This increased stability makes the protein more resistant to heat-induced denaturation. By subjecting cells to a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can determine if a compound has engaged its target.[4]

These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of Dipquo, a small molecule that promotes osteogenic differentiation by inhibiting Glycogen Synthase Kinase 3-beta (GSK3-β).

Principle of CETSA

The core principle of CETSA is that ligand binding alters the thermal stability of a protein. When a compound like this compound binds to its target, GSK3-β, the resulting protein-ligand complex is more stable than the unbound protein. When heated, unbound proteins will denature and aggregate at lower temperatures, while the stabilized protein-ligand complexes will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Signaling Pathway of GSK3-β Inhibition by this compound